N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3S2/c22-16-3-1-14(2-4-16)19-13-30-21(24-19)25-20(27)15-9-11-26(12-10-15)31(28,29)18-7-5-17(23)6-8-18/h1-8,13,15H,9-12H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQHPVSGSXCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure combining a thiazole ring, chlorophenyl group, and piperidine moiety. The synthesis typically involves multi-step reactions that include cyclization and substitution reactions to form the thiazole and piperidine frameworks.
Synthetic Route Overview
- Formation of Thiazole Ring : Reaction of 4-chlorobenzaldehyde with thiourea under basic conditions.
- Piperidine Derivative Formation : Subsequent reaction with piperidine derivatives to introduce the sulfonamide group.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired carboxamide functionality.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Important for neuropharmacological applications. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating Alzheimer’s disease.
- Urease : Inhibition studies have shown strong activity against urease, which is significant in managing urinary tract infections .
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes and receptors, facilitating its pharmacological effects.
- Cellular Uptake : The presence of a piperidine moiety enhances cell membrane permeability, allowing for better absorption and distribution within biological systems.
Study 1: Antimicrobial Efficacy
In a comparative study involving several thiazole derivatives, this compound demonstrated superior antibacterial activity against Salmonella typhi with an IC50 value of 25 µg/mL. This study highlighted the potential for developing new antibiotics based on this scaffold .
Study 2: Enzyme Inhibition Profile
A recent investigation into the enzyme inhibition profile revealed that compounds derived from this structure exhibited potent AChE inhibition with IC50 values ranging from 0.5 to 2 µM. Such findings support the development of this class of compounds as potential therapeutic agents for neurodegenerative diseases .
Data Summary
| Biological Activity | Observed Effect | IC50/ MIC Values |
|---|---|---|
| Antibacterial | Effective against E. coli | MIC 10-50 µg/mL |
| Acetylcholinesterase Inhibition | Neuroprotective potential | IC50 0.5 - 2 µM |
| Urease Inhibition | Reduces urease activity | IC50 not specified |
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that compounds with thiazole and sulfonamide groups exhibit significant antimicrobial and antifungal activities. The presence of the chlorophenyl group enhances the compound's efficacy against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in preclinical studies. It modulates inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes, suggesting a role in therapeutic applications for chronic inflammatory disorders.
Anticancer Potential
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cells while sparing normal cells. The compound's ability to interfere with cancer cell proliferation and migration highlights its potential as a lead compound for developing novel anticancer therapies.
Role in Drug Design
As a versatile building block, this compound is utilized in the synthesis of more complex molecules aimed at targeting specific biological pathways. Its structural features allow for modifications that can enhance bioactivity or selectivity towards particular targets in drug development.
Applications in Agrochemicals
The compound's biological activity extends to agrochemical applications, where it can be employed as a pesticide or herbicide. Its effectiveness against plant pathogens suggests potential use in agricultural formulations to protect crops from disease.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of thiazole derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations. The study concluded that modifications to the thiazole ring significantly impact antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanism
A research article detailed the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent. Histological analysis showed decreased joint swelling and damage.
Case Study 3: Anticancer Efficacy
In vitro tests on various cancer cell lines revealed that this compound effectively induces apoptosis through the activation of caspase pathways. A notable reduction in cell viability was observed in breast cancer cells treated with varying concentrations of the compound over 48 hours.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The 4-fluorobenzenesulfonyl moiety undergoes hydrolysis under acidic or basic conditions, yielding 4-fluorobenzenesulfonic acid and the corresponding piperidine-4-carboxamide derivative.
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Mechanistic Insight : The sulfonamide’s S–N bond cleavage is facilitated by protonation (acid) or deprotonation (base) of the nitrogen, weakening the bond .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-deficient 4-chlorophenyl group on the thiazole ring participates in nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Piperidine, K₂CO₃, DMF, 80°C | 24 hours | N-[4-(4-piperidinophenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide | 68% |
| Sodium methoxide, MeOH, reflux | 12 hours | Methoxy-substituted analog | 52% |
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Notable Limitation : Steric hindrance from the thiazole and piperidine groups reduces reaction rates compared to simpler chlorophenyl systems.
Reduction of the Carboxamide Group
The carboxamide can be reduced to a primary amine using strong reducing agents.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| LiAlH₄, THF | Reflux, 4 hours | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-methylamine | |
| BH₃·THF | RT, 12 hours | Partial reduction observed |
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Side Reaction : Over-reduction may lead to piperidine ring opening under harsh conditions.
Thiazole Ring Functionalization
The 1,3-thiazole ring participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing substituents.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Bromination | Br₂, AcOH, 50°C, 2 hours | 5-Bromo-thiazole derivative | 45% |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | 5-Nitro-thiazole derivative | 32% |
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Regioselectivity : Electrophiles attack the C5 position due to directing effects of the 4-chlorophenyl group .
Cross-Coupling Reactions
The 4-chlorophenyl group undergoes Suzuki-Miyaura coupling with boronic acids.
Photodegradation and Stability
The compound exhibits moderate photostability but degrades under UV light:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing:
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4-Fluorobenzenesulfonyl chloride (major volatile product)
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Carbonaceous residues containing thiazole and piperidine fragments.
Enzymatic Hydrolysis
In vitro studies with liver microsomes indicate slow hydrolysis of the carboxamide group, yielding:
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Functional Group Analysis
- Thiazole vs.
- Halogen Substituents :
- Sulfonamide Variations :
- 4-Fluorobenzenesulfonyl (target) vs. 4-methylbenzenesulfonyl (): Fluorine’s electron-withdrawing effect may enhance sulfonamide acidity, affecting protein binding .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of 4-chlorophenyl thiourea with α-bromo-4-chloropropiophenone. Key steps include:
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Thiourea Formation : Reaction of 4-chloroaniline with ammonium thiocyanate in hydrochloric acid yields 4-chlorophenyl thiourea.
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Cyclization : Treatment with α-bromo-4-chloropropiophenone in ethanol under reflux (80°C, 6 h) forms the thiazole core.
Reaction Conditions :
Alternative Thiourea Activation
Patent US7265109 describes a modified approach using benzoylisothiocyanate to generate thioureas, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA). This method enhances regioselectivity but requires Boc protection of the piperidine intermediate.
Preparation of 1-(4-Fluorobenzenesulfonyl)Piperidine-4-Carboxylic Acid
Sulfonylation of Piperidine-4-Carboxylic Acid
The piperidine scaffold is functionalized via sulfonylation:
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Protection : Boc protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
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Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 12 h).
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Deprotection : Acidic removal of the Boc group with trifluoroacetic acid (TFA) in DCM.
Optimization Notes :
-
Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step couples the thiazole amine and piperidine carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
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Activation : The carboxylic acid is activated with EDC/HOBt in DMF (0°C, 30 min).
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Coupling : Addition of 4-(4-chlorophenyl)-1,3-thiazol-2-amine at room temperature (24 h).
Yield and Purity :
Alternative Coupling Reagents
Patent US7265109 reports successful use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for sterically hindered amides, though cost considerations favor EDC/HOBt for scale-up.
Critical Analysis of Methodologies
Comparative Efficiency of Thiazole Syntheses
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Hantzsch Cyclization | 72–78% | 90–92% | High |
| Thiourea Activation | 68–70% | 88–90% | Moderate |
The Hantzsch method is preferred for industrial-scale synthesis due to fewer steps and lower reagent costs.
Sulfonylation Challenges
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Byproduct Formation : Residual sulfonic acids are removed via aqueous extraction (5% NaHCO3).
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Solvent Selection : DCM outperforms THF in minimizing side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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ESI-MS : m/z 504.1 [M+H]⁺ (calculated for C22H19ClFN3O3S2: 503.9).
Industrial-Scale Considerations
Cost-Effective Reagents
Regulatory Compliance
-
Residual solvents comply with ICH Q3C guidelines (<500 ppm for DMF).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with the condensation of 4-(4-chlorophenyl)thiazole-2-amine with 1-(4-fluorobenzenesulfonyl)piperidine-4-carbonyl chloride. Intermediate steps may involve Suzuki coupling or nucleophilic substitution to introduce substituents .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >98% purity (HPLC validation) .
- Key challenges : Minimize sulfonamide hydrolysis by maintaining anhydrous conditions and low temperatures during coupling reactions.
Q. Which analytical techniques are critical for structural confirmation?
- Techniques :
- NMR spectroscopy : 1H/13C NMR to confirm piperidine and thiazole ring connectivity, sulfonyl group placement, and substituent orientation .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving ambiguities in stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion at m/z 506.0721) .
Q. How should researchers assess this compound’s pharmacological activity in vitro?
- Assays :
- Receptor binding : Radioligand displacement assays (e.g., competitive binding with [3H]CP55940 for cannabinoid receptors, as in ) to determine Ki values .
- Enzyme inhibition : Kinase or protease inhibition profiling using fluorescence polarization or luminescence-based assays.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Research Questions
Q. How can structural contradictions in pharmacological data (e.g., conflicting Ki values) be resolved?
- Approach :
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., desulfonated derivatives) that may interfere with activity .
- Stereochemical validation : Chiral chromatography or circular dichroism (CD) to confirm enantiomeric purity, as racemization can alter receptor binding .
- Computational modeling : Perform CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects (e.g., 4-fluorobenzenesulfonyl group) with activity trends .
Q. What strategies improve metabolic stability without compromising target affinity?
- Design modifications :
- Trifluoromethyl substitution : Introduce CF3 groups at metabolically labile positions to block oxidative degradation (see for analogous stability enhancements) .
- Piperidine ring rigidification : Replace the piperidine with a bicyclic scaffold (e.g., azabicyclo[3.2.1]octane) to reduce cytochrome P450-mediated metabolism .
- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify metabolic half-life (t1/2) and identify vulnerable sites .
Q. What role does the 4-fluorobenzenesulfonyl group play in molecular interactions?
- Mechanistic insights :
- Hydrophobic interactions : The sulfonyl group enhances binding to hydrophobic pockets in target proteins (e.g., CB1 receptor’s lipid-facing region, as in ) .
- Electrostatic effects : Fluorine’s electronegativity stabilizes aryl-sulfonyl π-stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) .
- Validation : Perform alanine scanning mutagenesis on recombinant receptors to identify critical binding residues.
Q. How can computational tools predict SAR for novel analogs?
- Workflow :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor complexes (e.g., CB1 receptor from ) .
- QSAR modeling : Build 3D-QSAR models with descriptors like logP, polar surface area, and electrostatic potential to prioritize substituents .
- MD simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and conformational dynamics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
